molecular formula C23H16FNO4 B11575133 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No.: B11575133
M. Wt: 389.4 g/mol
InChI Key: IGOMGZOSEWEJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex organic compound with a molecular formula of C23H16FNO4 This compound is characterized by the presence of a benzofuran ring, a fluorobenzoyl group, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzoyl group: This step involves the acylation of the benzofuran ring using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the methoxybenzamide moiety: This is accomplished through an amide coupling reaction, where the benzofuran derivative is reacted with 3-methoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or benzamide rings, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide can be compared with similar compounds such as:

    N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(2-chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea: Contains a urea linkage instead of an amide, leading to different chemical and biological properties.

    4-fluorobenzoyl chloride: A simpler compound used as a precursor in the synthesis of more complex molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H16FNO4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C23H16FNO4/c1-28-17-6-4-5-15(13-17)23(27)25-20-18-7-2-3-8-19(18)29-22(20)21(26)14-9-11-16(24)12-10-14/h2-13H,1H3,(H,25,27)

InChI Key

IGOMGZOSEWEJET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.